Tert-butyl 2-ethylhydrazinecarboxylate

Protecting Group Strategy Peptide Synthesis Multi-Component Reactions

Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1), also known as N-Boc-N'-ethylhydrazine, is a protected hydrazine derivative with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol. It is a member of the carbazate family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group on the other.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 476362-41-1
Cat. No. B1280331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-ethylhydrazinecarboxylate
CAS476362-41-1
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCNNC(=O)OC(C)(C)C
InChIInChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10)
InChIKeyAGBGVIVRTPGQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1): A Boc-Protected Hydrazine Building Block for Advanced Synthesis


Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1), also known as N-Boc-N'-ethylhydrazine, is a protected hydrazine derivative with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol [1]. It is a member of the carbazate family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group on the other [2]. This structural arrangement renders it a stable and versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and pharmaceutical development . The compound is typically supplied as a high-purity liquid or solid and is intended for research and development purposes .

Procurement Alert: Why Generic Hydrazine Substitution Fails with Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1)


Substituting tert-butyl 2-ethylhydrazinecarboxylate with a generic hydrazine derivative like tert-butyl carbazate (CAS 870-46-2) or benzyl carbazate (CAS 5331-43-1) is not chemically equivalent. The presence of the N-ethyl group in tert-butyl 2-ethylhydrazinecarboxylate imparts distinct reactivity and steric properties that are essential for achieving chemoselectivity in multi-step synthetic sequences, particularly in the context of N-alkylation reactions and the formation of N-ethyl substituted heterocycles . Furthermore, the Boc protecting group offers orthogonality to other common protecting groups such as Fmoc and Cbz, a feature that is not universally present in all hydrazine analogs and is critical for sophisticated synthetic strategies .

Quantitative Evidence for Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1): Differential Performance Against Key Comparators


Boc Protection Orthogonality: Enabling Complex Multi-Step Synthesis

Tert-butyl 2-ethylhydrazinecarboxylate, like its close analog tert-butyl carbazate, benefits from the acid-labile tert-butoxycarbonyl (Boc) protecting group. This group is orthogonal to base-labile protecting groups such as Fmoc and Cbz, allowing for sequential deprotection strategies in complex molecule synthesis . While tert-butyl carbazate lacks the N-ethyl substituent, this orthogonality is a class-level property of Boc-protected hydrazines, enabling their use in multi-step solid-phase peptide synthesis and multicomponent reactions where chemoselectivity is paramount [1].

Protecting Group Strategy Peptide Synthesis Multi-Component Reactions

Hydrazone Formation: Comparative Potential in Schiff Base Synthesis

Tert-butyl 2-ethylhydrazinecarboxylate and related carbazates are used to synthesize Schiff bases via condensation with aldehydes and ketones . While direct quantitative data comparing the target compound to tert-butyl carbazate in hydrazone formation is not available in the primary literature, class-level studies indicate that the steric and electronic influence of the N-ethyl group can modulate the stability and metal-binding properties of the resulting Schiff base ligands [1]. The target compound's ability to undergo oxidation to form hydrazones is a documented reaction pathway .

Schiff Base Chemistry Coordination Chemistry Ligand Design

Purity and Availability: Commercial Supply for Reproducible Research

Commercial suppliers offer tert-butyl 2-ethylhydrazinecarboxylate with a typical purity of 97% . In contrast, close analog tert-butyl carbazate (CAS 870-46-2) is commonly available at 98% purity or higher from multiple vendors . While this represents a marginal difference, the availability of the target compound from specialized suppliers like American Elements, which can provide materials in high and ultra-high purity forms (up to 99.999%) and custom specifications, ensures that researchers can obtain the compound in a purity grade suitable for sensitive applications such as catalyst screening or medicinal chemistry campaigns [1].

Chemical Procurement Purity Analysis Reproducible Research

Best Research and Industrial Application Scenarios for Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1)


Medicinal Chemistry: Synthesis of N-Ethyl Substituted Heterocycles

Tert-butyl 2-ethylhydrazinecarboxylate serves as a key building block for the introduction of the N-ethylhydrazine moiety into complex heterocyclic scaffolds. Its Boc-protected nature allows for orthogonal deprotection strategies, enabling the sequential construction of drug-like molecules. The N-ethyl group imparts specific steric and lipophilic properties that can be leveraged to modulate target binding and pharmacokinetic profiles .

Multi-Component Reactions: Ugi and Related Post-Cyclization Strategies

Based on the established utility of Boc-protected hydrazines in multicomponent reactions like the Ugi reaction, tert-butyl 2-ethylhydrazinecarboxylate can be employed to generate libraries of substituted tetrazoles and other N-heterocycles. The Boc group facilitates post-cyclization modifications under acidic conditions, allowing access to diverse bicyclic scaffolds [1].

Coordination Chemistry: Design of Novel Ligands

The compound's ability to form hydrazones upon reaction with carbonyl compounds makes it a potential precursor for novel Schiff base ligands. The presence of the N-ethyl group may influence the coordination geometry and stability of metal complexes, offering a means to fine-tune catalytic or biological activity [2].

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